![molecular formula C18H14N2O B14284642 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- CAS No. 139655-06-4](/img/structure/B14284642.png)
9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- is a complex organic compound belonging to the class of β-carbolines This compound is characterized by its unique structure, which includes a pyridoindole core substituted with a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and biological properties.
科学研究应用
Chemistry: In chemistry, 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO). Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs for neurological disorders. Its interaction with neurotransmitter systems suggests potential therapeutic applications for conditions such as depression and anxiety.
Industry: In the industrial sector, 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, contributing to its potential antidepressant effects.
相似化合物的比较
Norharman: Another β-carboline with similar structural features but lacking the methoxyphenyl group.
Harmine: A methoxy-substituted β-carboline known for its psychoactive properties.
Harman: A methyl-substituted β-carboline with distinct biological activities.
Uniqueness: 9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group enhances its ability to interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
139655-06-4 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H14N2O/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-11,20H,1H3 |
InChI 键 |
WDIUWGRQGCKYNE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


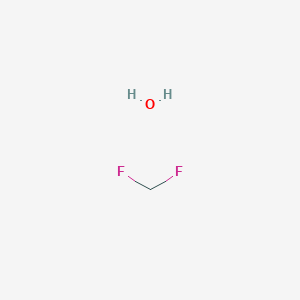
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
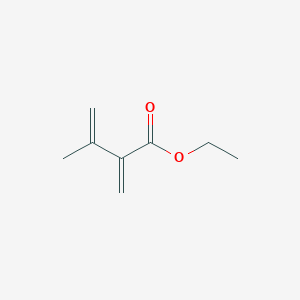
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
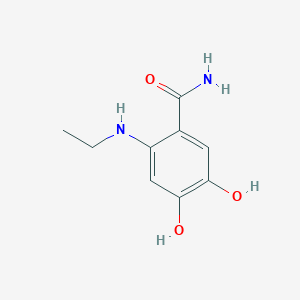
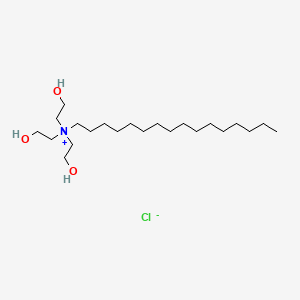
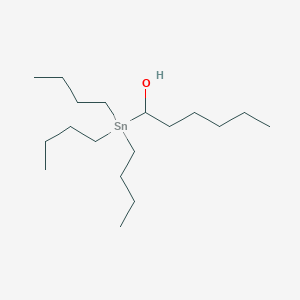
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
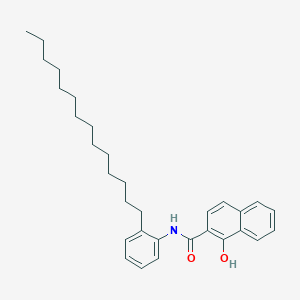
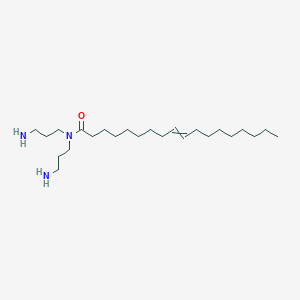
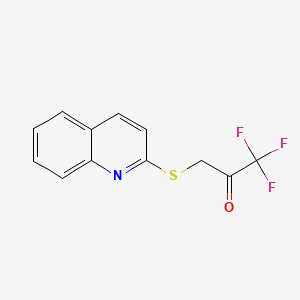
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)
